molecular formula C18H13ClN2O B11411873 1-(3-chlorobenzyl)-2-(furan-2-yl)-1H-benzimidazole

1-(3-chlorobenzyl)-2-(furan-2-yl)-1H-benzimidazole

Cat. No.: B11411873
M. Wt: 308.8 g/mol
InChI Key: XPARFCFRJFVSSB-UHFFFAOYSA-N
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Description

1-[(3-CHLOROPHENYL)METHYL]-2-(FURAN-2-YL)-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-CHLOROPHENYL)METHYL]-2-(FURAN-2-YL)-1H-1,3-BENZODIAZOLE typically involves the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the benzodiazole core reacts with a chlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Furan Ring: The furan ring can be attached through a coupling reaction, such as a Suzuki-Miyaura coupling, where the benzodiazole core is coupled with a furan boronic acid in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

1-[(3-CHLOROPHENYL)METHYL]-2-(FURAN-2-YL)-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under mild oxidative conditions.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted benzodiazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(3-CHLOROPHENYL)METHYL]-2-(FURAN-2-YL)-1H-1,3-BENZODIAZOLE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-[(3-CHLOROPHENYL)METHYL]-2-(FURAN-2-YL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    1-[(3-BROMOPHENYL)METHYL]-2-(FURAN-2-YL)-1H-1,3-BENZODIAZOLE: Similar structure with a bromophenyl group instead of a chlorophenyl group.

    1-[(3-METHYLPHENYL)METHYL]-2-(FURAN-2-YL)-1H-1,3-BENZODIAZOLE: Similar structure with a methylphenyl group instead of a chlorophenyl group.

    1-[(3-NITROPHENYL)METHYL]-2-(FURAN-2-YL)-1H-1,3-BENZODIAZOLE: Similar structure with a nitrophenyl group instead of a chlorophenyl group.

Uniqueness

1-[(3-CHLOROPHENYL)METHYL]-2-(FURAN-2-YL)-1H-1,3-BENZODIAZOLE is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The combination of the chlorophenyl group, furan ring, and benzodiazole core provides a distinct structure that can interact with various molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H13ClN2O

Molecular Weight

308.8 g/mol

IUPAC Name

1-[(3-chlorophenyl)methyl]-2-(furan-2-yl)benzimidazole

InChI

InChI=1S/C18H13ClN2O/c19-14-6-3-5-13(11-14)12-21-16-8-2-1-7-15(16)20-18(21)17-9-4-10-22-17/h1-11H,12H2

InChI Key

XPARFCFRJFVSSB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC(=CC=C3)Cl)C4=CC=CO4

Origin of Product

United States

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